molecular formula C23H23N5O3 B2719587 3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922845-84-9

3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Número de catálogo: B2719587
Número CAS: 922845-84-9
Peso molecular: 417.469
Clave InChI: OSULMIPWHXYWAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold frequently utilized in kinase inhibitor design due to its ability to mimic ATP-binding motifs . Key structural elements include:

  • A 3-methoxybenzamide group at the N-position of the ethyl side chain.
  • A 4-methylbenzyl substituent at the 5-position of the pyrazolo-pyrimidinone ring.

This compound’s molecular weight is 443.5 g/mol (calculated from C₂₅H₂₅N₅O₃).

Propiedades

IUPAC Name

3-methoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-6-8-17(9-7-16)14-27-15-25-21-20(23(27)30)13-26-28(21)11-10-24-22(29)18-4-3-5-19(12-18)31-2/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSULMIPWHXYWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The primary action of 3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is its inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often associated with cancer progression. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
12bA5498.21EGFR inhibition
12bHCT-11619.56EGFR inhibition
12bEGFR WT0.016Potent kinase inhibitor
12bEGFR T790M0.236Potent against mutant EGFR

These results suggest that compounds similar to 3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can effectively target both wild-type and mutant forms of EGFR, a common target in cancer therapy .

Apoptotic Induction

Flow cytometric analysis has indicated that the compound can induce apoptosis in treated cells. The increase in the BAX/Bcl-2 ratio signifies enhanced apoptotic signaling pathways, confirming the compound's potential as an anticancer agent .

Study on Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vivo. Mice bearing xenograft tumors showed significant tumor regression when treated with these compounds compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Clinical Implications

Further research is needed to explore the pharmacokinetics and toxicity profiles of 3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. The potential for combination therapies with existing chemotherapeutics could enhance treatment efficacy while minimizing side effects associated with conventional chemotherapy.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substitution Patterns

The pyrazolo[3,4-d]pyrimidinone core is shared among analogs, but substituents critically modulate physicochemical and biological properties.

Compound Name Molecular Weight (g/mol) Key Substituents Synthetic Yield Melting Point (°C) Biological Activity (Inferred)
Target Compound 443.5 3-Methoxybenzamide, 4-methylbenzyl Not reported Not reported Kinase inhibition (hypothesized)
Example 53 (Chromen-2-yl derivative) 589.1 Chromen-2-yl, 3-fluorophenyl, isopropyl carbamide 28% 175–178 Kinase inhibition (assumed)
Compound 3b (Pyrimido-pyrimidinone derivative) Not reported Methoxyphenyl, piperazinyl, acrylamide Not reported Not reported Targeted therapy (e.g., kinase inhibition)
Key Observations:

Substituent Diversity: The chromen-2-yl group in Example 53 introduces a fused bicyclic system, likely enhancing π-π stacking in hydrophobic kinase pockets . The 4-methylbenzyl group in the target compound may balance lipophilicity and metabolic stability compared to bulkier substituents.

Synthetic Efficiency :

  • Example 53’s Suzuki coupling (28% yield) highlights moderate efficiency . The target compound’s synthesis pathway is unspecified but may employ similar cross-coupling strategies.

Physical Properties :

  • The higher molecular weight of Example 53 (589.1 g/mol) may reduce bioavailability compared to the target compound (443.5 g/mol).

Pharmacological Implications

  • Fluorine Substituents: Example 53’s 3-fluorophenyl group enhances lipophilicity and binding affinity but may increase metabolic liability .
  • Methoxy Groups : The 3-methoxybenzamide in the target compound could improve solubility and passive diffusion compared to Example 53’s carbamide group.
  • Piperazinyl Groups : Compound 3b’s piperazine moiety may enhance aqueous solubility, a feature absent in the target compound .

Structural Elucidation Methods

  • X-ray Crystallography : SHELX programs are widely used for refining crystal structures of such compounds, ensuring accurate stereochemical assignments .
  • ORTEP Visualization : Tools like ORTEP-3 enable precise 3D rendering of substituent orientations, critical for SAR analysis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.